molecular formula C22H21NO2S B6503192 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine CAS No. 1396878-31-1

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine

Cat. No. B6503192
CAS RN: 1396878-31-1
M. Wt: 363.5 g/mol
InChI Key: PINBUERBKFECHZ-UHFFFAOYSA-N
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Description

1-(2-Phenoxybenzoyl)-4-(thiophen-2-yl)piperidine (PBTP) is a heterocyclic compound with a unique structural configuration. It has become an important research topic in the scientific community due to its potential applications in the synthesis of various compounds and its potential medical uses.

Scientific Research Applications

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine has been used in a variety of scientific research applications, including the synthesis of other compounds, drug delivery, and medical research. It has been used as an intermediate in the synthesis of several drugs, including antifungal and antiviral agents. In addition, it has been used as a delivery vehicle for drugs in the treatment of cancer and other diseases. It has also been used in the study of the role of certain enzymes in the body, such as those involved in the metabolism of cholesterol.

Mechanism of Action

The exact mechanism of action of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is not yet fully understood. However, it is believed to interact with certain proteins in the body, such as those involved in the metabolism of cholesterol. It is also believed to interact with certain enzymes, such as those involved in the synthesis of other compounds, and to act as a catalyst in certain biochemical reactions.
Biochemical and Physiological Effects
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as those involved in the metabolism of cholesterol. It has also been shown to increase the production of certain hormones, such as insulin. In addition, it has been shown to have an anti-inflammatory effect and to reduce the production of free radicals.

Advantages and Limitations for Lab Experiments

The use of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and the reaction yields are typically high. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects on the body and its potential applications.

Future Directions

The potential applications of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine and other related compounds. In addition, further research could be conducted on the biochemical and physiological effects of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine, as well as its potential use in the delivery of drugs. Finally, further research could be conducted on the potential applications of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine in the medical field, such as its use in the treatment of cancer and other diseases.

Synthesis Methods

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is synthesized through a multi-step process that involves the reaction of 2-phenoxybenzaldehyde with 4-thiophen-2-ylpiperidine. The reaction occurs in the presence of a base such as sodium hydroxide and is followed by a dehydration reaction. The product is then purified by recrystallization. The overall yield of the reaction is typically greater than 80%.

properties

IUPAC Name

(2-phenoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c24-22(23-14-12-17(13-15-23)21-11-6-16-26-21)19-9-4-5-10-20(19)25-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINBUERBKFECHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

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